molecular formula C21H19N3O4 B14987009 N-(4-methylbenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(4-methylbenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B14987009
M. Wt: 377.4 g/mol
InChI Key: KFENYJOUMLCQNR-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C19H21N3O This compound is characterized by its unique structure, which includes a pyridine ring, a nitrophenoxy group, and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(3-nitrophenoxy)acetic acid with 4-methylbenzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(4-METHYLPHENYL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The nitro group and pyridine ring are key functional groups that can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
  • N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(3-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19N3O4/c1-16-8-10-17(11-9-16)14-23(20-7-2-3-12-22-20)21(25)15-28-19-6-4-5-18(13-19)24(26)27/h2-13H,14-15H2,1H3

InChI Key

KFENYJOUMLCQNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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